Ethyl dimethylphosphonoacetate
Overview
Description
Ethyl dimethylphosphonoacetate is an organic compound with the molecular formula ( \text{C}6\text{H}{13}\text{O}_5\text{P} ). This compound is a colorless to light yellow liquid and is used in various chemical reactions and applications .
Scientific Research Applications
Ethyl dimethylphosphonoacetate is used in several scientific research applications, including:
Biology: It is used in the synthesis of compounds that interact with biological targets.
Medicine: It is involved in the development of pharmaceutical intermediates.
Industry: It is used in the production of various chemicals and materials.
Safety and Hazards
Ethyl dimethylphosphonoacetate is classified as a combustible liquid . It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical advice/attention if skin or eye irritation persists .
Mechanism of Action
Target of Action
Ethyl dimethylphosphonoacetate is a biochemical used in proteomics research It’s known to be a reactant for the synthesis of non-nucleoside inhibitors of hcv polymerase ns5b and neuropeptide y1 receptor antagonists .
Mode of Action
It is known to participate in various reactions such as enantioselective transfer hydrogenation, intramolecular Michael reactions, and olefination of peptidyl aldehydes with stabilized ylides . These reactions suggest that this compound interacts with its targets to induce changes in their biochemical properties.
Biochemical Pathways
This compound is involved in the synthesis of alkenylcarboxylates from Horner-Wadsworth-Emmons reactions . It also participates in the preparation of the C7-C14 fragment of ulapualide A through enantioselective transfer hydrogenation . These biochemical pathways and their downstream effects contribute to the biological activity of this compound.
Pharmacokinetics
Its physical properties such as boiling point (134 °c/10 mmhg), density (1188 g/mL at 25 °C), and refractive index (n20/D 1435) are known . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Its role as a reactant in various biochemical reactions suggests that it contributes to the synthesis of other compounds with specific biological activities .
Biochemical Analysis
Biochemical Properties
Ethyl dimethylphosphonoacetate is known to participate in biochemical reactions, particularly in the synthesis of non-nucleoside inhibitors of HCV polymerase NS5B and Neuropeptide Y1 receptor antagonists . The nature of these interactions involves the formation of C-C bonds .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role as a reactant in the synthesis of other compounds . It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Detailed information on these mechanisms is currently lacking.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl dimethylphosphonoacetate can be synthesized through the reaction of dimethyl phosphite with ethyl bromoacetate in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the dimethyl phosphite acts as a nucleophile and displaces the bromide ion from ethyl bromoacetate .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process typically involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl dimethylphosphonoacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can participate in nucleophilic substitution reactions to form different esters and amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Bases like sodium hydride or potassium tert-butoxide are commonly used.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various esters and amides.
Comparison with Similar Compounds
Ethyl dimethylphosphonoacetate can be compared with similar compounds such as:
Dimethyl methylphosphonate: Similar in structure but lacks the ethyl ester group.
Diethyl phosphonoacetate: Similar but has two ethyl groups instead of methyl groups.
Mthis compound: Similar but has a methyl ester group instead of an ethyl ester group.
This compound is unique due to its specific ester and phosphonate groups, which provide distinct reactivity and applications in various fields .
Properties
IUPAC Name |
ethyl 2-dimethoxyphosphorylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O5P/c1-4-11-6(7)5-12(8,9-2)10-3/h4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNISAHOCCASGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CP(=O)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00185043 | |
Record name | Ethyl (dimethoxyphosphinoyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00185043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
311-46-6 | |
Record name | Ethyl 2-(dimethoxyphosphinyl)acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=311-46-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl (dimethoxyphosphinoyl)acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000311466 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl (dimethoxyphosphinoyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00185043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl (dimethoxyphosphinoyl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.658 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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